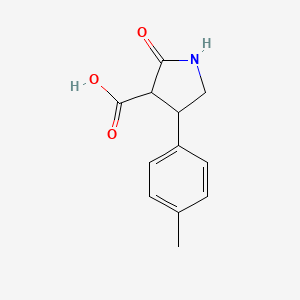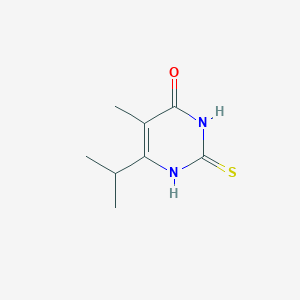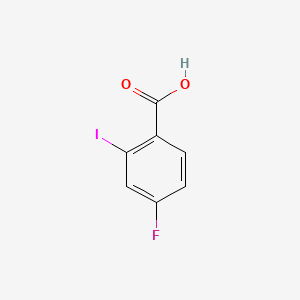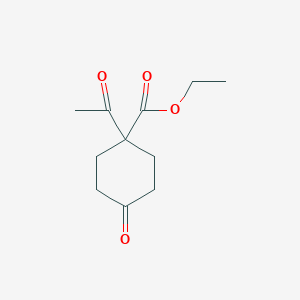![molecular formula C4H6O B1367150 5-Oxabicyclo[2.1.0]pentane CAS No. 185-96-6](/img/structure/B1367150.png)
5-Oxabicyclo[2.1.0]pentane
Vue d'ensemble
Description
5-Oxabicyclo[2.1.0]pentane, also known as epoxycyclobutane, is a compound with the molecular formula C4H6O . It has a molecular weight of 70.09 g/mol . The compound is also identified by the CAS number 185-96-6 .
Synthesis Analysis
The synthesis of this compound involves photochemical and thermal reactions characteristic of the carbonyl ylide . There are several publications that discuss the synthesis of this compound, including the work of Donald R. Arnold and L. A. Karnischky .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 . Its InChI key is BIMXFPIWUWKRHY-UHFFFAOYSA-N . The canonical SMILES representation is C1CC2C1O2 .
Chemical Reactions Analysis
The chemical reactions of this compound are characteristic of the carbonyl ylide . The compound undergoes photochemical and thermal reactions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 70.09 g/mol . It has a computed XLogP3-AA value of 0.5 . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 70.041864811 g/mol . The topological polar surface area is 12.5 Ų . The heavy atom count is 5 .
Applications De Recherche Scientifique
Science des Matériaux
En science des matériaux, des composés comme le 5-Oxabicyclo[2.1.0]pentane peuvent être utilisés comme blocs de construction pour créer de nouveaux matériaux. Ils peuvent servir de tiges ou de rotors moléculaires, contribuer au développement de structures supramoléculaires ou être utilisés dans la synthèse de cristaux liquides et de réseaux métallo-organiques .
Science de l'Environnement
Les applications environnementales du This compound pourraient impliquer son utilisation dans l'étude des mécanismes réactionnels qui impactent la chimie atmosphérique ou dans le développement de procédés chimiques écologiques .
Production d'Énergie
This compound: pourrait être étudié pour ses propriétés thermiques et son utilisation potentielle dans la production d'énergie, telles que les biocarburants ou comme composant dans les matériaux de stockage d'énergie .
Produits Pharmaceutiques
Dans l'industrie pharmaceutique, le This compound pourrait être un précurseur ou un intermédiaire dans la synthèse de molécules plus complexes. Sa réactivité pourrait le rendre approprié pour la construction de composés pharmacologiquement actifs .
Synthèse Chimique
This compound: est susceptible d'être précieux en synthèse chimique, en particulier dans la construction de composés cycliques ou polycycliques. Sa réactivité pourrait être exploitée pour créer une variété de dérivés ayant des applications potentielles dans de nombreux domaines .
Orientations Futures
Propriétés
IUPAC Name |
5-oxabicyclo[2.1.0]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXFPIWUWKRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504633 | |
| Record name | 5-Oxabicyclo[2.1.0]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-96-6 | |
| Record name | 5-Oxabicyclo[2.1.0]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactive intermediate is characteristic of 5-oxabicyclo[2.1.0]pentane derivatives, and how does it contribute to their reactivity?
A1: Both research papers investigate the formation of carbonyl ylides as a key reactive intermediate generated from specific this compound derivatives upon photochemical or thermal activation [, ]. These highly reactive species contribute significantly to the diverse reactivity observed in these compounds. Carbonyl ylides can participate in various reactions, including 1,3-dipolar cycloadditions, rearrangements, and fragmentations, opening up avenues for the synthesis of complex molecular structures.
Q2: Can you provide examples of specific this compound derivatives studied and their reactions as discussed in the research?
A2: One of the papers specifically focuses on 1-carbomethoxy-4-phenyl 2,2,3,3-tetramethyl-5-oxabicyclo[2.1.0]pentane []. While detailed reaction outcomes aren't explicitly described in the provided abstracts, the research likely explores how the presence of the phenyl and carbomethoxy substituents influences the reactivity of the carbonyl ylide generated from this specific derivative. This exploration helps understand how structural modifications within the this compound scaffold can be utilized to tune the reactivity of the resulting carbonyl ylide for targeted chemical transformations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


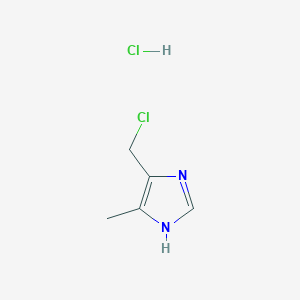

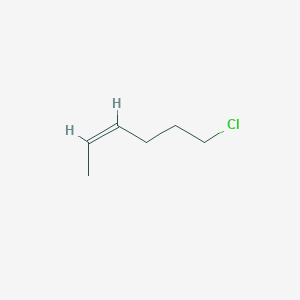
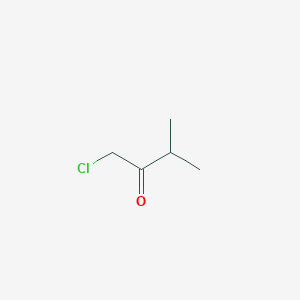


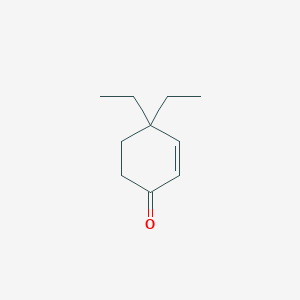

![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
